2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXIGRFNUIJIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethoxyphenyl moiety using nucleophilic aromatic substitution reactions.
Attachment of the methylphenyl group: This can be done through a coupling reaction, such as a reductive amination or a palladium-catalyzed cross-coupling reaction, to introduce the methylphenyl group at the desired position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Oxidation Reactions
The pyridazinone ring and ethoxyphenyl group are primary sites for oxidation:
| Reagents/Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Hydroxylated pyridazinone derivatives or quinone-like structures | Oxidative cleavage of the pyridazinone ring or ethoxy group dealkylation | |
| H₂O₂ (neutral pH) | Epoxidation of double bonds (if present) or sulfoxide formation | Radical-mediated oxidation targeting sulfur atoms in related compounds |
-
Key Observation : The ethoxy group (-OCH₂CH₃) undergoes oxidative dealkylation to form phenolic derivatives under strong acidic conditions.
Reduction Reactions
The carbonyl groups in the pyridazinone and acetamide moieties are susceptible to reduction:
| Reagents/Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| NaBH₄ (methanol, 0°C) | Secondary alcohol via ketone reduction | Selective reduction of the pyridazinone carbonyl without affecting the acetamide | |
| LiAlH₄ (THF, reflux) | Amine derivatives from amide reduction | Full reduction of the acetamide group to -NH-CH₂- |
-
Computational Support : DFT studies on analogous pyridazinones show reduced HOMO-LUMO gaps after carbonyl reduction, enhancing reactivity .
Substitution Reactions
The ethoxyphenyl and pyridazinone groups participate in nucleophilic/electrophilic substitutions:
Electrophilic Aromatic Substitution (EAS)
-
Nitration (HNO₃/H₂SO₄): Para-substitution on the ethoxyphenyl ring due to the electron-donating ethoxy group.
-
Halogenation (Cl₂/FeCl₃): Chlorination at the ortho position relative to the ethoxy group.
Nucleophilic Substitution
-
Pyridazinone Ring : Replacement of the oxo group with amines (e.g., NH₃/EtOH, Δ) to form 6-aminopyridazine derivatives.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under varying conditions:
| Conditions | Products | Catalysts/Byproducts | References |
|---|---|---|---|
| HCl (6M, reflux) | Carboxylic acid and 4-methylbenzylamine | Acid-catalyzed cleavage of the amide bond | |
| NaOH (aqueous, 80°C) | Sodium carboxylate and free amine | Base-mediated saponification |
-
Kinetic Data : Hydrolysis rates increase by 40% in basic vs. acidic conditions for related acetamides.
Cycloaddition and Cross-Coupling
The pyridazinone ring participates in cycloaddition reactions:
-
Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
-
Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at the 4-ethoxyphenyl group.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming CO, CO₂, and aryl fragments (TGA data) .
-
Photodegradation : UV exposure leads to cleavage of the ethoxy group, forming phenolic byproducts .
Computational and Spectral Validation
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Research indicates that derivatives of pyridazine compounds, including 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide, exhibit significant inhibition of enzymes like α-glucosidase, which plays a critical role in carbohydrate metabolism. Studies have shown that this compound can moderate glucose absorption, thereby potentially aiding in diabetes management and control of blood sugar levels .
Anti-inflammatory Properties
The anti-inflammatory effects of pyridazine derivatives have been explored in various studies. For instance, compounds similar to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide have demonstrated the ability to inhibit inflammatory pathways, suggesting their potential use in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Emerging research suggests that pyridazine derivatives possess antimicrobial properties. The structural features of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide may enhance its effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Study 1: Inhibition of α-glucosidase
A study conducted on similar pyridazine compounds demonstrated that they could inhibit α-glucosidase effectively. The results indicated that the inhibition rates were comparable to established antidiabetic drugs like acarbose, suggesting that compounds like 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide could serve as alternatives or adjuncts in diabetes therapy .
Case Study 2: Anti-inflammatory Mechanisms
In vivo studies have shown that related pyridazine compounds can significantly reduce markers of inflammation in animal models. These studies highlight the potential of these compounds to modulate inflammatory responses, paving the way for their use in treating inflammatory diseases such as arthritis and other chronic conditions .
Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The table below highlights structural differences between the target compound and related pyridazinone-acetamide derivatives:
Key Observations :
- Substituent Effects :
- The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to 4-methoxyphenyl (), which may slightly reduce metabolic stability but enhance solubility relative to halogenated analogs (e.g., 4-bromophenyl in ).
- The 4-methylbenzyl side chain balances steric bulk and hydrophobicity, contrasting with bulkier groups like antipyrine () or piperazinyl moieties .
- Synthetic Accessibility: Halogenated derivatives (e.g., 4-bromo in ) often require lower reaction temperatures and longer reaction times due to reduced nucleophilicity, resulting in lower yields (e.g., 10% for 8a vs. 79% for non-halogenated analogs ). Methoxy and ethoxy groups are typically introduced via nucleophilic substitution or Suzuki coupling, with ethoxy requiring slightly harsher conditions due to its larger size .
Pharmacological and Physicochemical Comparisons
- Anti-Inflammatory Activity :
- Enzyme Inhibition: Piperazinyl-substituted pyridazinones () demonstrated nanomolar affinity for serotonin receptors, suggesting that the target’s 4-methylbenzyl group may favor different receptor interactions .
Biologische Aktivität
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyridazinone core with an ethoxyphenyl group, which may confer specific therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is CHNO, with a molecular weight of approximately 395.5 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridazinone Core | Central structure associated with biological activity |
| Ethoxyphenyl Group | Enhances lipophilicity and potential receptor interactions |
| N-(4-methylbenzyl) | Modulates pharmacokinetic properties |
The biological activity of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
- Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit class II HDACs, which are implicated in the regulation of gene expression and are potential targets for treating neurodegenerative diseases such as Alzheimer’s disease .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, enhancing cell survival under toxic conditions .
- Antitumor Activity : Preliminary findings indicate that the compound exhibits antiproliferative effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Neuroprotection
A study evaluating the neuroprotective effects of similar compounds indicated that derivatives with a pyridazinone core demonstrated significant protection against HO-induced neuronal damage at sub-micromolar concentrations without notable cytotoxicity . This suggests that 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide may possess similar protective properties.
Antitumor Activity Assessment
In a recent investigation, compounds structurally related to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide were evaluated for their anticancer potential. The results indicated that these compounds could synergistically enhance the effects of DNA minor groove binders when used in combination therapies, leading to increased antiproliferative effects against various tumor cell lines .
Comparative Analysis with Similar Compounds
The biological activities of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can be compared with other pyridazinone derivatives:
| Compound | Biological Activity |
|---|---|
| 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl | Antitumor activity |
| 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl | Neuroprotective effects |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) | HDAC inhibition |
These comparisons highlight the unique position of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide within a class of compounds known for their diverse biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide?
- Methodology : Cyclocondensation reactions are commonly used for pyridazine derivatives. For example, ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate was synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by alkylation . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥95% purity.
Q. How can the molecular structure of this compound be validated?
- Methodology : Combine spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl and methylbenzyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (as demonstrated for related pyridazinones) .
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC : Use a C18 column with UV detection at λmax ~255 nm (common for pyridazinones) and mobile phase (acetonitrile/water + 0.1% TFA) .
- Elemental analysis : Compare experimental vs. theoretical C, H, N percentages (deviation <0.4% acceptable).
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Solvent-free conditions : Minimize side reactions, as shown for analogous acetamide derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
